(2-Methylfuran-3-yl)methanamine

Lipophilicity Drug Discovery Physicochemical Properties

(2-Methylfuran-3-yl)methanamine (CAS 35801-15-1) is a primary aralkylamine featuring a furan heterocycle substituted with a methyl group at the 2-position and a methanamine (-CH₂NH₂) side chain at the 3-position. With a molecular formula of C₆H₉NO and a molecular weight of 111.14 g/mol , this compound serves as a versatile fragment scaffold in drug discovery for molecular linking, expansion, and modification.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 35801-15-1
Cat. No. B1357073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylfuran-3-yl)methanamine
CAS35801-15-1
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)CN
InChIInChI=1S/C6H9NO/c1-5-6(4-7)2-3-8-5/h2-3H,4,7H2,1H3
InChIKeyJBJAKJOQAZHEJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (2-Methylfuran-3-yl)methanamine (CAS 35801-15-1) and Its Core Characteristics?


(2-Methylfuran-3-yl)methanamine (CAS 35801-15-1) is a primary aralkylamine featuring a furan heterocycle substituted with a methyl group at the 2-position and a methanamine (-CH₂NH₂) side chain at the 3-position . With a molecular formula of C₆H₉NO and a molecular weight of 111.14 g/mol , this compound serves as a versatile fragment scaffold in drug discovery for molecular linking, expansion, and modification . Its structure combines an electron-rich furan ring—providing aromatic stability and reactivity—with a nucleophilic primary amine group, enabling diverse synthetic transformations including reductive amination, acylation, and electrophilic aromatic substitution .

Why Generic Substitution of (2-Methylfuran-3-yl)methanamine Often Fails in Research Applications


Substituting (2-Methylfuran-3-yl)methanamine with other furan-based methanamine analogs can lead to significant deviations in experimental outcomes due to its unique substitution pattern. The specific positioning of the methyl group at the 2-position of the furan ring and the methanamine group at the 3-position creates a distinct steric and electronic environment that directly influences lipophilicity (LogP ≈ 1.75), basicity (pKa ≈ 9.12), and reactivity . In contrast, analogs such as furan-3-ylmethanamine (LogP ≈ 0.25-1.44; pKa ≈ 9.60) or (5-methylfuran-2-yl)methanamine exhibit different physicochemical profiles, which can alter their behavior in biological assays, synthetic transformations, and fragment-based drug discovery campaigns . Even minor structural modifications can result in substantial changes in target binding affinity and selectivity, as demonstrated by the 47-fold difference in IC₅₀ values between CLK2 and DYRK1A kinase inhibition for a derivative incorporating this scaffold [1]. Therefore, direct substitution without experimental validation risks compromising the reproducibility and relevance of research findings.

Quantitative Evidence Guide for (2-Methylfuran-3-yl)methanamine: Comparative Data on Key Differentiation Dimensions


Lipophilicity (LogP) Comparison: Enhanced Membrane Permeability Relative to Furan-3-ylmethanamine

(2-Methylfuran-3-yl)methanamine exhibits a significantly higher calculated LogP value (1.747-1.75) compared to the non-methylated analog furan-3-ylmethanamine (LogP 0.25-1.44), indicating markedly increased lipophilicity . This 0.3-1.5 log unit difference translates to a 2- to 30-fold increase in octanol-water partitioning, which can influence membrane permeability and biological distribution .

Lipophilicity Drug Discovery Physicochemical Properties

Basicity (pKa) Comparison: Reduced Basicity Relative to Furan-3-ylmethanamine

The predicted pKa value for (2-Methylfuran-3-yl)methanamine is 9.12 ± 0.29, which is lower than that reported for furan-3-ylmethanamine (pKa ≈ 9.60 ± 0.40) . This difference of approximately 0.48 pKa units indicates that the target compound is a slightly weaker base, which may affect its protonation state at physiological pH (7.4) and its interaction with biological targets such as enzymes and receptors .

Basicity pKa Physicochemical Properties Drug Discovery

Synthetic Yield Advantage: High-Yielding Route to (2-Methylfuran-3-yl)methanamine

A robust synthetic protocol for (2-Methylfuran-3-yl)methanamine yields the target compound with an 84% overall yield via a two-step sequence involving amide formation from methyl 2-methylfuran-3-carboxylate followed by LiAlH₄ reduction in THF . This compares favorably to the synthesis of analogous N-benzyl-3-furylmethylamine, which typically proceeds with yields in the range of 71-76% via related routes .

Synthesis Yield Process Chemistry Chemical Manufacturing

Kinase Inhibition Selectivity Profile: Differential Activity of Scaffold-Derived Molecule

A derivative incorporating the (2-Methylfuran-3-yl)methanamine scaffold (CHEMBL1476499) demonstrates a marked selectivity profile across different kinases, with IC₅₀ values of 2,730 nM against CLK2, 57 nM against DYRK1A, and 431 nM against DYRK1B in 33P radiolabelled kinase assays [1]. The 47-fold difference in potency between CLK2 and DYRK1A (2,730 nM vs. 57 nM) highlights the scaffold's ability to engender target selectivity, a critical attribute in kinase inhibitor development.

Kinase Inhibition Selectivity Drug Discovery CLK2 DYRK1A

Commercial Availability and Purity Specifications

(2-Methylfuran-3-yl)methanamine is commercially available from multiple reputable vendors with high purity specifications: 98% min. purity from AKSci and MolCore , and ≥97% purity from Aladdin Scientific . This high purity level is essential for fragment-based drug discovery where impurities can lead to false positives or confounding assay results. In comparison, furan-3-ylmethanamine is typically offered at 95% purity , providing a modest but potentially meaningful quality advantage for the target compound.

Procurement Purity Quality Control Vendor Comparison

Optimal Application Scenarios for (2-Methylfuran-3-yl)methanamine Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Scaffold for Kinase Inhibitor Design

Given its commercial designation as a fragment molecule for molecular linking and expansion , (2-Methylfuran-3-yl)methanamine is ideally suited for fragment-based drug discovery campaigns, particularly for developing selective kinase inhibitors. The scaffold-derived molecule CHEMBL1476499 demonstrates a 47-fold selectivity window between DYRK1A (IC₅₀ = 57 nM) and CLK2 (IC₅₀ = 2,730 nM), indicating that the scaffold can confer target selectivity when properly elaborated [1]. The compound's high purity (≥97-98%) from commercial suppliers ensures reliable fragment screening results with minimal assay interference .

Synthesis of CNS-Penetrant Drug Candidates

The elevated LogP value of (2-Methylfuran-3-yl)methanamine (1.75) compared to non-methylated analogs (0.25-1.44) suggests improved membrane permeability, a desirable property for designing central nervous system (CNS) active compounds . This increased lipophilicity, combined with its relatively low molecular weight (111.14 g/mol) and favorable polar surface area (39.16 Ų), positions the compound as an attractive building block for synthesizing drug candidates requiring blood-brain barrier penetration [1].

High-Throughput Chemical Synthesis and Scale-Up

The well-established, high-yielding synthetic route (84% overall yield) for (2-Methylfuran-3-yl)methanamine makes it a cost-effective choice for medicinal chemistry programs requiring significant quantities of material . The robust two-step protocol from commercially available methyl 2-methylfuran-3-carboxylate enables reliable production for both small-scale exploratory chemistry and larger process development efforts, reducing both material costs and waste generation compared to lower-yielding alternative routes [1].

Development of Fine-Tuned Pharmacological Probes

The subtle difference in pKa between (2-Methylfuran-3-yl)methanamine (pKa 9.12) and its non-methylated counterpart (pKa 9.60) provides medicinal chemists with a means to fine-tune the ionization state of the amine moiety at physiological pH . This 0.48 pKa unit reduction results in a lower fraction of protonated amine at pH 7.4, which can be exploited to modulate binding interactions with target proteins, particularly those where a neutral amine is preferred for optimal affinity or selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Methylfuran-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.